molecular formula C11H16N2 B3030297 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine CAS No. 886367-51-7

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Cat. No.: B3030297
CAS No.: 886367-51-7
M. Wt: 176.26
InChI Key: WNNHJSGKIIPCBS-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is characterized by a benzene ring fused to an azepine ring, with a methyl group at the 7th position and an amine group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted benzylamine with a suitable cyclizing agent can lead to the formation of the azepine ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepine derivatives.

Scientific Research Applications

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-one: This compound has a similar azepine structure but with a chlorine atom at the 7th position instead of a methyl group.

    1,2,3,4-Tetrahydro-1H-benzo[b]azepin-5-one: Lacks the methyl group at the 7th position.

    7-Methyl-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-one: Similar structure but with a ketone group at the 5th position instead of an amine group.

Uniqueness

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is unique due to the presence of both a methyl group at the 7th position and an amine group at the 5th position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7,10,13H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNHJSGKIIPCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716938
Record name 7-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886367-51-7
Record name 7-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
Reactant of Route 2
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
Reactant of Route 3
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
Reactant of Route 4
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
Reactant of Route 5
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
Reactant of Route 6
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

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